4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol
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Overview
Description
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxy-6-fluorophenol and tert-butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it effective in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1-blocker used primarily for cardiovascular diseases.
Metoprolol: Another selective beta1-blocker with similar applications.
Uniqueness
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers. The presence of the fluorine atom and the tert-butylamino group may influence its binding affinity and selectivity for beta-adrenergic receptors.
Properties
CAS No. |
132178-19-9 |
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Molecular Formula |
C13H20FNO4 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-12-5-11(18)10(17)4-9(12)14/h4-5,8,15-18H,6-7H2,1-3H3 |
InChI Key |
JEUSMJOCKAGUHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
Synonyms |
3-(tert-butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol 6-FBDPP |
Origin of Product |
United States |
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